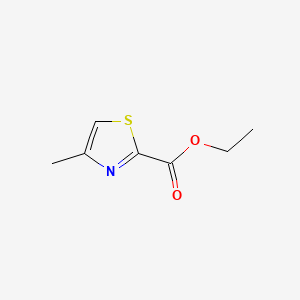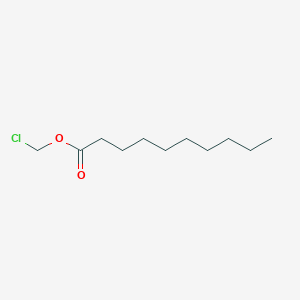
Chloromethyl decanoate
Overview
Description
Chloromethyl decanoate, also known as Decanoic acid, chloromethyl ester, is a chemical compound with the formula C11H21ClO2 . It has a molecular weight of 220.736 . It is an ester that has been shown to inhibit the proliferation of cells .
Molecular Structure Analysis
The molecular structure of this compound consists of a decanoate (10 carbon alkyl chain) attached to a chloromethyl ester group . The IUPAC Standard InChI for this compound is InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 .Scientific Research Applications
Bioremediation of Pollutants
Chloromethyl decanoate finds application in the bioremediation of pollutants, particularly in the enhanced anaerobic dechlorination of polychlorinated biphenyls in sediments. The use of a low-voltage electric field can promote the bioremediation of chlorinated organic compounds, representing an efficient and cost-effective strategy for treating contaminated environments. This process involves significant community shifts in bacteria, with an increase in the abundance of bacteria capable of PCB dechlorination, such as Actinobacteria, Bacteroidetes, and Chloroflexi (Yu et al., 2016).
Chemical Synthesis
This compound is also used in chemical synthesis, particularly in the chloromethylation of aromatic hydrocarbons. This process is crucial for producing intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. Innovations in this field have led to the development of environmentally conscious catalysts and methods that are efficient, less hazardous, and provide easier recovery of catalysts after reactions (Hu et al., 2010).
Polymer Science
In polymer science, this compound plays a role in the kinetics of reactions involving polymers, such as chloromethylated polystyrene. Understanding these kinetics is essential for applications in materials science, where modifications of polymer properties are required for specific uses (Kawabe, 1981).
Environmental Science
In environmental science, research has focused on the characterization of membrane mimetics, including the study of hybrid bilayer membranes (HBM) formed on surfaces. For instance, decanoic acid has been used in studies to understand the formation and structural organization of HBMs, which is important for applications in biosensors and bioelectronics (Terry et al., 2006).
Analytical Chemistry
In analytical chemistry, decanoic acid-coated Fe3O4 nanoparticles have been utilized for the extraction and determination of trace metal ions in water samples. This method demonstrates the potential of using magnetic nanoparticles for environmental monitoring and pollution control (Faraji et al., 2010).
Mechanism of Action
Target of Action
Chloromethyl decanoate is an ester that primarily targets cap-dependent endonucleases . These enzymes play a crucial role in the process of mRNA translation, which is essential for protein synthesis within cells .
Mode of Action
The compound interacts with its target by inhibiting the activity of cap-dependent endonucleases . This inhibition disrupts the normal process of mRNA translation, leading to changes in protein synthesis within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mRNA translation pathway . By inhibiting cap-dependent endonucleases, the compound disrupts this pathway, leading to downstream effects on protein synthesis .
Result of Action
The inhibition of cap-dependent endonucleases by this compound leads to a decrease in the proliferation of cells . It has been shown to inhibit the proliferation of cancer cells . Additionally, the compound also prevents the maturation of organs .
Biochemical Analysis
Biochemical Properties
Chloromethyl decanoate plays a significant role in biochemical reactions by inhibiting the proliferation of cells through the inhibition of cap-dependent endonuclease . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the proliferation of cancer cells and prevent the maturation of organs . The nature of these interactions involves the binding of this compound to specific sites on the target biomolecules, leading to the inhibition of their activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells, which suggests its potential use in cancer therapy . Additionally, it can impact cell signaling pathways by interacting with key proteins involved in these pathways, leading to altered gene expression and metabolic changes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . This inhibition can lead to changes in gene expression, as the affected enzymes may play a role in regulating transcription factors and other gene regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound has been shown to have long-term effects on cellular function, with its inhibitory effects on cell proliferation persisting over extended periods . In vitro and in vivo studies have demonstrated that the compound remains stable under certain conditions, allowing for prolonged observation of its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit cell proliferation . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. Threshold effects have been noted, where a certain dosage level is required to achieve the desired inhibitory effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the levels of certain metabolites by inhibiting enzymes involved in their synthesis or degradation . This can lead to changes in the overall metabolic profile of cells and tissues, influencing their function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are crucial for its activity, as they determine the concentration of the compound at its target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment . Understanding the localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
chloromethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJBSZQOZOHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341362 | |
| Record name | Chloromethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67317-62-8 | |
| Record name | Chloromethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

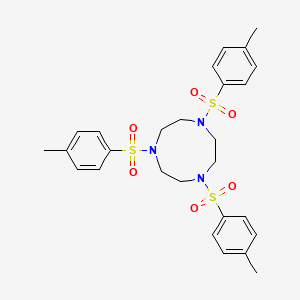
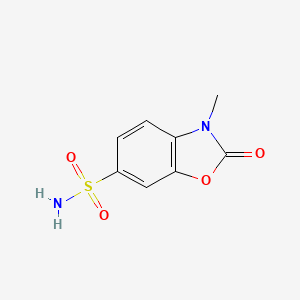

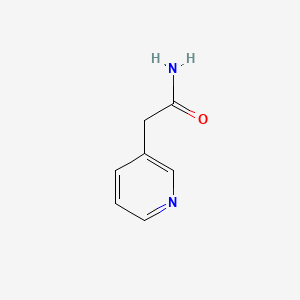
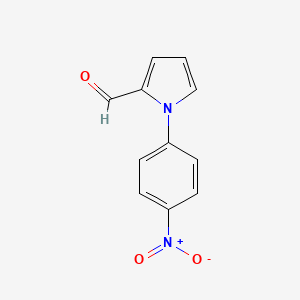

![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)
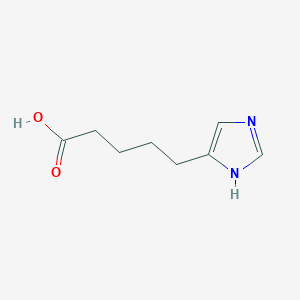
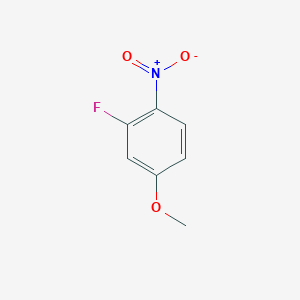
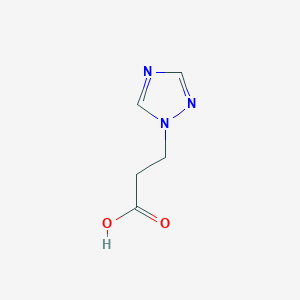
![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)

